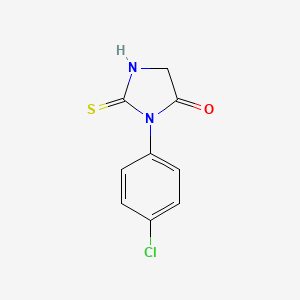

1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c10-6-1-3-7(4-2-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKZSOCWOZJBCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363365 | |

| Record name | 3-(4-chlorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55327-43-0 | |

| Record name | 3-(4-chlorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the condensation of 4-chlorobenzaldehyde with thiourea under acidic conditions to form the intermediate 4-chlorophenylthiourea. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the desired imidazolone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-SH) group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 30% H<sub>2</sub>O<sub>2</sub> | AcOH, 55–60°C | Sulfonyl derivative | 78% | |

| KMnO<sub>4</sub> | Acidic medium | Sulfonic acid analog | 65% |

Mechanistic Insight :

-

The thiol group oxidizes to sulfinic (-SO<sub>2</sub>H) or sulfonic (-SO<sub>3</sub>H) acids depending on stoichiometry.

-

Hydrogen peroxide in acetic acid selectively generates disulfide intermediates before full oxidation .

Nucleophilic Substitution

The sulfanyl group participates in substitution reactions with electrophiles:

Key Findings :

-

Alkylation enhances lipophilicity, improving cell membrane permeability in bioactive derivatives .

-

Aryl halides require Pd-catalyzed cross-coupling for efficient substitution .

Condensation with Carbonyl Compounds

The imine-like reactivity of the imidazolone ring enables condensations:

Structural Impact :

-

Condensation at C5 forms six-membered rings, stabilizing the imidazolone core .

-

Thiazolidinone hybrids show enhanced cytotoxicity against SISO cervical cancer cells .

Reduction Reactions

The imidazolone ring undergoes selective reduction:

| Reducing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| NaBH<sub>4</sub> | MeOH, 0°C | Dihydroimidazole | C=N bond reduction | |

| H<sub>2</sub>/Pd-C | EtOH, RT | Tetrahydro derivative | Full saturation |

Applications :

Sulfonamide Formation

Reaction with sulfonyl chlorides yields bioactive sulfonamides:

| Sulfonyl Chloride | Base | Product | IC<sub>50</sub> (SISO cells) | Reference |

|---|---|---|---|---|

| Tosyl chloride | Pyridine | N-Tosyl derivative | 14.74 µM | |

| 4-Biphenylsulfonyl chloride | DIPEA | Biphenylsulfonamide | 3.42 µM |

Structure-Activity Relationship :

-

Electron-withdrawing substituents (e.g., -Cl, -CF<sub>3</sub>) enhance cytotoxicity by 3–5× compared to electron-donating groups .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions:

| Dipolarophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | CuI, DCM | Imidazopyrrolidine | 62% | |

| Ethyl acrylate | Thermal | Dihydropyran-fused derivative | 55% |

Mechanism :

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for several pharmacological properties:

1. Anticonvulsant Activity

Research indicates that derivatives of imidazole compounds can exhibit anticonvulsant properties. For instance, compounds similar to 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one have been shown to act as non-competitive antagonists of AMPA receptors, which are involved in excitatory neurotransmission and have implications in epilepsy treatment .

2. Inhibition of Aldose Reductase

This compound may also serve as a potential inhibitor of aldose reductase (AR), an enzyme linked to diabetic complications such as neuropathy and retinopathy. The inhibition of AR could help mitigate these chronic conditions, making this compound a candidate for further investigation in diabetes-related therapies .

3. Antimicrobial Properties

Studies have suggested that imidazole derivatives possess antimicrobial activity. The presence of the chlorophenyl group may enhance this property, leading to potential applications in developing new antimicrobial agents .

Material Science Applications

1. Synthesis of Novel Materials

The unique structural characteristics of this compound allow it to be used as a building block in synthesizing novel materials. Its ability to form stable complexes with metals can be exploited in catalysis and material science .

2. Development of Sensors

Due to its electronic properties, this compound can be incorporated into sensor technologies, particularly for detecting environmental pollutants or biological markers. Research is ongoing to explore its efficacy in sensor applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

1-(4-Chlorophenyl)-4,5-dihydro-tetrazol-5-one

- Core Structure: Tetrazolinone (1,2,4,5-tetrazine derivative) vs. imidazolone in the target compound.

- Substituents : Lacks the sulfanyl group but shares the 4-chlorophenyl substituent.

- Synthesis : Prepared via reaction of 1-(4-chlorophenyl)-4,5-dihydro-tetrazol-5-one with 1-chloropropan-2-one and subsequent derivatization with hydroxylamine .

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

- Core Structure : Triazole ring vs. imidazolone.

- Substituents : Contains a trifluoromethyl (-CF₃) and carboxylic acid (-COOH) group instead of sulfanyl.

- Activity : Demonstrates antitumor activity (68.09% growth inhibition in NCI-H522 lung cancer cells), highlighting the role of electron-withdrawing groups in bioactivity .

(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (Chalcone Derivative)

- Core Structure : Chalcone (α,β-unsaturated ketone) vs. heterocyclic imidazolone.

- Substituents : 4-Chlorophenyl and p-tolyl groups.

- Synthesis : Synthesized via Claisen-Schmidt condensation under microwave irradiation (800°C, 700 W) .

- Activity : Cytotoxic against MCF-7 breast cancer cells (IC₅₀ = 37.24 μg/mL), indicating the importance of halogenated aromatic systems in anticancer activity .

1-(4-Chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one

- Core Structure : Identical imidazolone core to the target compound.

- Substituents: Hydrazino (-NHNH₂) group at position 2 instead of sulfanyl.

- Properties: Predicted density = 1.48 g/cm³, boiling point = 391.3°C.

Computational and Analytical Tools

- SHELXL : Used for crystallographic refinement of related compounds (e.g., chloromethylphenyl imidazoles) .

Biological Activity

1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound known for its diverse biological activities. This compound, characterized by its unique sulfanyl and chlorophenyl groups, has been the subject of various studies aimed at understanding its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Basic Information

| Property | Value |

|---|---|

| Chemical Formula | C₉H₇ClN₂OS |

| Molecular Weight | 226.69 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one |

| PubChem CID | 1487285 |

| Appearance | Powder |

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported that compounds similar to this imidazolone demonstrated IC₅₀ values in the range of 2.38–3.77 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, highlighting its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfanyl group can form covalent bonds with active site residues in enzymes, leading to inhibition. This mechanism is crucial for compounds intended for therapeutic applications in diseases where enzyme activity is dysregulated.

- Receptor Modulation : The chlorophenyl group enhances binding affinity through hydrophobic interactions, which may influence receptor-mediated pathways .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 2.38–3.77 | Cervical (SISO) |

| N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide | 2.87–3.06 | Cervical (SISO) |

| Compound with methyl substituent at R-position | 3.42–5.59 | Cervical (SISO) |

This table summarizes the cytotoxic effects observed in various studies, demonstrating the potential of imidazolone derivatives in cancer therapy.

Antimicrobial Activity

In addition to antitumor properties, this compound has been explored for its antimicrobial effects. Preliminary findings suggest that it may inhibit bacterial growth effectively, making it a candidate for further investigation in the field of infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : A base-promoted synthesis route using amidines and ketones under transition-metal-free conditions is effective. Key parameters include solvent polarity (e.g., DMSO or ethanol), temperature (80–100°C), and base selection (e.g., KOH or NaOH). Adjusting stoichiometry and reaction time (6–12 hours) can enhance yields by minimizing side reactions like oxidation of the sulfanyl group .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing its structure and purity?

- Methodological Answer :

- X-ray crystallography resolves the stereochemistry of the imidazolone ring and confirms substituent positions (e.g., 4-chlorophenyl orientation) .

- NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the dihydroimidazolone ring (δ 3.5–4.5 ppm for CH₂ groups) and aromatic protons (δ 7.2–7.8 ppm).

- FTIR verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .

Q. How does the reactivity of this compound compare to analogous imidazolones under nucleophilic or electrophilic conditions?

- Methodological Answer : The sulfanyl (-SH) group increases susceptibility to oxidation, requiring inert atmospheres (N₂/Ar) during synthesis. Electrophilic substitution at the 4-chlorophenyl ring is hindered by the electron-withdrawing Cl group, directing reactions to the imidazolone core. Comparative studies with non-sulfanyl analogs show slower nucleophilic addition due to steric effects .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the sulfanyl group during synthesis, and how can side products be mitigated?

- Methodological Answer : The sulfanyl group arises from thiolation reagents (e.g., thiourea or Lawesson’s reagent) reacting with ketone intermediates. Competing pathways, such as disulfide formation, can be suppressed using reducing agents (e.g., NaBH₄) or low-temperature quenching. Mechanistic studies via HPLC-MS tracking intermediate species are recommended .

Q. How can experimental designs (e.g., split-plot or factorial approaches) optimize studies on its stability under varying pH, temperature, and light exposure?

- Methodological Answer : A split-plot design with randomized blocks can test multiple variables:

- Main plots : Environmental conditions (pH 3–9, 25–60°C, UV/visible light).

- Subplots : Analytical endpoints (HPLC purity, NMR structural integrity).

- Replicates (n=4) and ANOVA analysis identify degradation pathways (e.g., hydrolysis of the imidazolone ring or S-H oxidation) .

Q. What methodologies assess the environmental impact and ecotoxicity of this compound?

- Methodological Answer : Follow the INCHEMBIOL framework to evaluate:

- Fate studies : Hydrolysis half-life (OECD 111), photodegradation (EPA Guideline 1616).

- Ecotoxicology : Acute toxicity assays (Daphnia magna LC₅₀, algal growth inhibition) and chronic effects (cell-population modeling).

- Biotic/abiotic transformations : Use LC-QTOF-MS to identify metabolites in simulated ecosystems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.